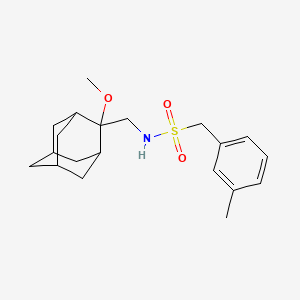

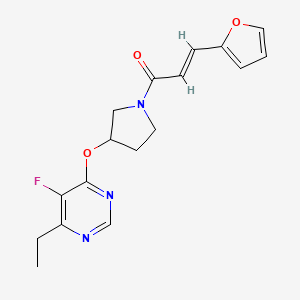

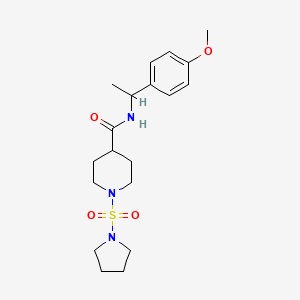

![molecular formula C11H14N2O2S B2549582 1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2309311-03-1](/img/structure/B2549582.png)

1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thieno[3,2-d]pyrimidine, which is a bicyclic heteroaromatic compound consisting of a thiophene ring fused to a pyrimidine ring. This class of compounds has been extensively studied due to their diverse biological activities and potential as therapeutic agents.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves the condensation of thiophene carboxylates with various isocyanates or amidines. For example, a microwave-assisted condensation method has been developed for the synthesis of 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of related compounds, such as 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, involves key intermediates like 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, which could provide insights into the synthesis of 1-ethyl-3-propylthieno[3,2-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. The substitution pattern on the rings, such as the ethyl and propyl groups in the compound of interest, can significantly influence the compound's electronic properties and conformation. X-ray crystallography has been used to determine the "folate" mode of binding of thieno[2,3-d]pyrimidine ring systems in the active site of enzymes, which could be relevant for understanding the binding interactions of 1-ethyl-3-propylthieno[3,2-d]pyrimidine derivatives .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution and alkylation. For instance, the Vilsmeier-Haack reaction, bromination, and nitration have been used to introduce functional groups at the 6-position of thieno[2,3-d]pyrimidine derivatives . These reactions could be applicable to the functionalization of the compound , potentially modifying its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the rings. The presence of alkyl groups, such as ethyl and propyl, can affect the lipophilicity and, consequently, the pharmacokinetic properties of these compounds. The synthesis of analogues with variable 1-alkyl and 3-alkyl substituents has been explored to study their inhibitory activity toward enzymes like aromatase, which provides valuable information on the structure-activity relationships of these compounds .

Scientific Research Applications

Microwave-Assisted Synthesis

A study detailed the microwave-assisted synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, showcasing a fast and simple method for isolating intermediates. This process involves the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with aryl isocyanates, followed by cyclization to yield the bicyclic thieno[2,3-d]pyrimidines (Davoodnia, Zare-Bidaki, & Eshghi, 2008).

Intramolecular Friedel-Crafts Reaction

Another research path involves the synthesis of indeno[1,2-d]pyrimidine derivatives via an intramolecular Friedel-Crafts reaction. This method highlights the versatility of pyrimidine chemistry and its potential for creating novel heterocyclic compounds (Mobinikhaledi, Foroughifar, Javidan, & Amini, 2007).

Antibacterial Evaluation

The synthesis of substituted thieno[2,3-d]pyrimidines, aimed at evaluating their antibacterial properties, represents a significant research application. This involves several steps, including the synthesis of key intermediates and their subsequent cyclization and substitution to yield compounds with potential antibacterial activity (More, Chandra, Nargund, & Nargund, 2013).

Biological Activity Exploration

Research on the synthesis and reactions of polynuclear heterocycles, specifically azolothienopyrimidines and thienothiazolopyrimidines, has been conducted to produce compounds with high biological activities. These derivatives have been evaluated for various activities, including adenosine kinase inhibition and anticancer properties (El-Gazzar, Hussein, & Aly, 2006).

Catalyst-Free Aqueous Synthesis

A catalyst-free aqueous synthesis of novel thieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives showcases an environmentally friendly and efficient method for generating these compounds. This synthesis path underscores the importance of green chemistry in developing heterocyclic compounds (Yao, Lu, Yu, Wang, & Li, 2014).

Future Directions

properties

IUPAC Name |

1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-3-6-13-10(14)9-8(5-7-16-9)12(4-2)11(13)15/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZYHLHEHOOVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

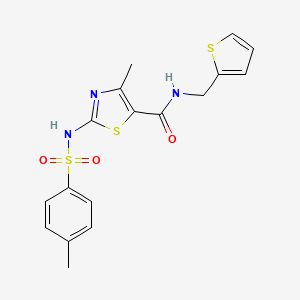

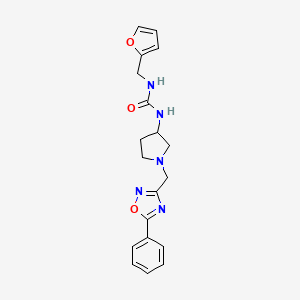

![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)

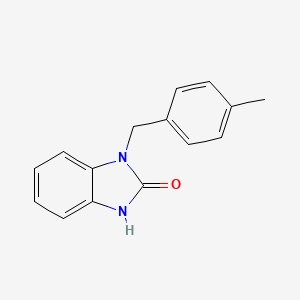

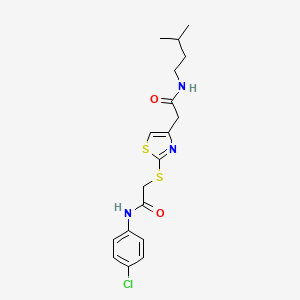

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)

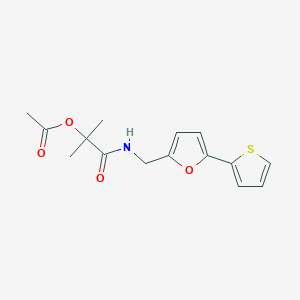

![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)